N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide
Description
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to an indole-2-carboxamide group. This compound is part of a broader class of molecules designed to modulate receptor activity through bivalent or bitopic interactions, leveraging the structural flexibility of the alkyne linker and the aromatic indole system for target engagement.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(21-15-18-8-3-4-10-20(18)24-21)23-12-5-6-13-25-14-11-17-7-1-2-9-19(17)16-25/h1-4,7-10,15,24H,11-14,16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGJXMBFYOAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound integrates an indole core with a 3,4-dihydroisoquinoline moiety, which is associated with various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry.
Structural Features
The compound's molecular formula is C₁₈H₁₈N₂O, featuring several functional groups that contribute to its reactivity and biological properties:
- Indole Ring : A privileged scaffold in many natural products and pharmaceuticals, known for its diverse biological activities.
- 3,4-Dihydroisoquinoline Moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
- Alkyne Linker : Enhances the compound's ability to participate in click chemistry reactions, facilitating the creation of libraries for biological evaluation.
- Carboxamide Group : Involved in hydrogen bonding, essential for ligand-receptor interactions in drug discovery .
Anticancer Properties
Research indicates that compounds containing indole and isoquinoline structures exhibit significant anticancer activity. The unique combination of these moieties in N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide may enhance its efficacy against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide | MDA-MB-231 | TBD |
| Indole Derivative | HT29 | 0.024 |
| Isoquinoline Analog | A549 | 0.84 |
The structure-activity relationship (SAR) studies suggest that modifications to the indole and isoquinoline rings can significantly impact the anticancer potency of these compounds .
Antimicrobial Activity
The presence of the isoquinoline moiety has been linked to antimicrobial effects. Studies have shown that derivatives of isoquinoline can inhibit the growth of various bacterial strains. The compound's potential as an antimicrobial agent warrants further investigation:
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide | Mycobacterium tuberculosis | TBD |
| Isoquinoline Derivative | Staphylococcus aureus | Effective |
Neuroprotective Effects
The indole structure is also associated with neuroprotective properties. Compounds containing indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis:
| Compound | Model | Effect |
|---|---|---|
| N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide | Neuronal Cell Lines | Protective against oxidative stress |
Synthesis and Evaluation
A recent study synthesized a series of indole derivatives, including N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide. The synthesized compounds were evaluated for their biological activities against various cancer cell lines and microbial strains. The results indicated promising activity, particularly in inhibiting tumor growth and bacterial proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide to target proteins involved in cancer progression and microbial resistance. These studies help elucidate the mechanism of action at the molecular level and guide further optimization of the compound .
Scientific Research Applications
Antitumor Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide exhibits significant antitumor properties. In vitro studies have shown that it reduces cell viability across various cancer cell lines. Notably, it demonstrated substantial tumor reduction in MV4-11 xenograft models, indicating its potential as an anticancer agent.
Inhibition of Protein Arginine Methyltransferases (PRMTs)
The compound has been identified as a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with an IC50 value of 8.5 nM. This inhibition plays a crucial role in regulating cellular signaling pathways and could be leveraged in therapeutic strategies targeting diseases associated with dysregulated methylation processes .
Interaction with P-glycoprotein
Studies indicate that this compound modulates the activity of P-glycoprotein, an efflux pump involved in multidrug resistance in cancer cells. By reducing efflux, it enhances the efficacy of co-administered chemotherapeutic agents .
Data Summary
The following table summarizes key biological activities and mechanisms associated with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide:
| Activity Type | Target/Mechanism | IC50/Effect | Reference |
|---|---|---|---|
| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |
| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |
| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |
Case Study 1: Antitumor Efficacy
A study conducted on MV4-11 xenograft models demonstrated that treatment with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide resulted in a marked decrease in tumor size compared to control groups. This suggests its potential as a therapeutic agent in hematological malignancies.
Case Study 2: Selective Inhibition of PRMT5
In biochemical assays, the compound exhibited potent inhibition of PRMT5, which is implicated in various cancers and other diseases characterized by abnormal methylation patterns. The selectivity towards PRMT5 over other family members suggests its utility in developing targeted therapies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Alkyne Group Reactivity
The but-2-yn-1-yl linker participates in hydrogenation and cross-coupling reactions due to its sp-hybridized carbon atoms.
Hydrogenation
Catalytic hydrogenation reduces the alkyne to a cis- or trans-alkene:
-
Conditions : H₂ (1 atm), Pd/C catalyst, room temperature.
-
Application : Modifies molecular rigidity and bioavailability.
Cross-Coupling Reactions
The alkyne undergoes Sonogashira or Glaser-Hay couplings with aryl halides or terminal alkynes:
Dihydroisoquinoline Ring Modifications
The 3,4-dihydroisoquinoline moiety undergoes oxidation and electrophilic substitution.
Oxidation to Isoquinoline
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-6 or C-7 positions.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing solubility.
Indole Core Reactivity
The indole ring participates in electrophilic substitutions (e.g., halogenation, Friedel-Crafts alkylation) at the C-3 or C-5 positions:
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂ in DCM, 0°C | 3-Bromo-1H-indole-2-carboxamide |
| Friedel-Crafts Alkylation | AlCl₃, R-X, anhydrous conditions | 3-Alkyl-1H-indole-2-carboxamide |
Note : The carboxamide group directs electrophiles to the indole’s C-3 position .
Stability Under Physiological Conditions
-
pH Stability : The compound remains stable at pH 5–7 but degrades under strongly acidic (pH < 3) or basic (pH > 9) conditions, releasing indole and dihydroisoquinoline fragments.
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Carboxamide | Moderate | Hydrolysis, Amidation |
| Alkyne | High | Hydrogenation, Cross-coupling |
| Dihydroisoquinoline | Low to Moderate | Oxidation, Electrophilic substitution |
| Indole | High | Electrophilic substitution |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The absence of a cyano group in the target compound (unlike 14f or SB269652) may reduce electron-withdrawing effects, altering pharmacokinetic properties such as solubility or metabolic stability .
- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to 14f (86% yield) but contrasts with lower-yield procedures in patent applications (e.g., 48.9% for tetrahydro-2H-pyran derivatives) .
Pharmacological and Functional Comparisons
Receptor Binding and Allosteric Modulation
- Dopamine D2 Receptor: Analogues like SB269652 exhibit bitopic binding, where the dihydroisoquinoline moiety engages the orthosteric site, while the indole-carboxamide group interacts allosterically. The target compound’s but-2-yn-1-yl linker may optimize spatial orientation for dual-site binding .
- Cytotoxicity : Compounds with tetrahydro-2H-pyran or hydroxypropyl linkers (e.g., from ) show moderate cytotoxicity in HEK cells (IC₅₀ ~55.3 μM), suggesting that structural modifications to the linker or aromatic groups could mitigate off-target effects .
Antiviral Potential
For example, N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (Compound 17) reduced plaque formation by 35.5% at 0.568 μM, highlighting the role of dihydroisoquinoline derivatives in antiviral drug discovery .
Structure-Activity Relationship (SAR) Insights
- Indole vs. Quinoline Carboxamide: Replacing indole with quinoline (as in 14d-e) reduces dopamine receptor affinity but enhances metabolic stability due to quinoline’s lower susceptibility to oxidative degradation .
- Cyano Substitution: The 7-cyano group in 14f and SB269652 increases receptor binding affinity by ~10-fold compared to non-cyano analogues, emphasizing the importance of electron-withdrawing groups in dihydroisoquinoline-based ligands .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Use coupling reactions between indole-2-carboxylic acid derivatives and alkynyl-dihydroisoquinoline intermediates under anhydrous conditions (e.g., THF, CDI activation) .
- Step 2 : Purify intermediates via column chromatography (e.g., 40% acetonitrile/chloroform) and confirm structures using / NMR. Oxalate salt formation (ethanol/ether or acetone) enhances stability for pharmacological studies .
- Yield Optimization : Microwave-assisted synthesis with palladium catalysts (e.g., [Pd(PhP)]) can improve efficiency in cross-coupling steps .
Q. How can researchers resolve discrepancies in reported yields or purity during synthesis?
- Methodology :
- Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry to confirm compound identity and purity. For example, oxalate salts in showed distinct NMR shifts (δ 2.46–3.92 ppm) for piperazine protons .
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) and document solvent ratios (e.g., DMF/NaOEt for carboxamide coupling) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the bitopic binding mode of this compound to G protein-coupled receptors (GPCRs)?
- Methodology :
- Radioligand Displacement Assays : Compare binding affinity (K) at dopamine D2 receptors (D2R) using tritiated ligands (e.g., -spiperone). SB269652, a structural analog, showed negative allosteric modulation via a bitopic pose at D2R dimers .
- Molecular Dynamics (MD) Simulations : Model interactions between the indole-2-carboxamide moiety and transmembrane helices (e.g., TM2/TM7 in D2R) to predict allosteric effects .
Q. How do structural modifications (e.g., substituents on the dihydroisoquinoline ring) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., 7-cyano, 6-fluoro) and assess receptor binding/functional activity. For example, fluorination at the indole ring (MIPS1868) enhanced selectivity for D2R over serotonin receptors .
- Cytotoxicity Profiling : Use HEK cell viability assays (e.g., MTT) to screen analogs. reported cytotoxicity ranges of 0.52–0.60% for related indole-2-carboxamides .
Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?
- Methodology :
- In Silico ADME : Use tools like SwissADME to calculate logP (lipophilicity), CNS permeability, and metabolic stability. The trans-cyclopropylmethyl linker in may enhance blood-brain barrier penetration .
- Docking Studies : Perform ensemble docking with GPCR crystal structures (e.g., PDB: 6CM4) to identify key residues (e.g., Asp114 in D2R) for hydrogen bonding .
Data Analysis & Contradictions
Q. How should researchers address conflicting data on receptor binding affinity across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., membrane vs. whole-cell preparations, ionic composition). For example, sodium ions reduce agonist binding to D2R, affecting allosteric modulator potency .
- Statistical Validation : Apply two-way ANOVA to account for variability in biological replicates (e.g., n ≥ 3 independent experiments) .
Experimental Design
Q. What controls are essential for validating the compound’s allosteric effects in functional assays?
- Methodology :
- Positive/Negative Controls : Include orthosteric agonists (e.g., dopamine) and allosteric reference compounds (e.g., SB269652).
- Schild Analysis : Determine if the compound shifts agonist dose-response curves non-competitively, confirming allosteric behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
